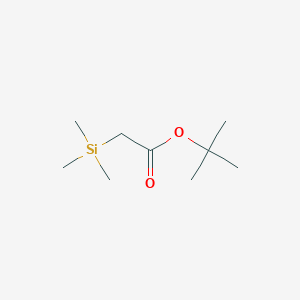
tert-Butyl trimethylsilylacetate
Vue d'ensemble
Description
Tert-Butyl trimethylsilylacetate is a chemical compound with the linear formula C9H20O2Si . It is used as a reagent for the synthesis of α,β-unsaturated esters and the formation of β-keto esters .
Molecular Structure Analysis
The molecular structure of tert-Butyl trimethylsilylacetate is characterized by a silicon atom bonded to three methyl groups and an acetate group . The molecular weight of this compound is 188.34 .Chemical Reactions Analysis
Tert-Butyl trimethylsilylacetate is known to participate in the formation of α,β-unsaturated esters and β-keto esters . The trimethylsilyl group in this compound can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Physical And Chemical Properties Analysis
Tert-Butyl trimethylsilylacetate is a liquid with a refractive index of 1.418 (lit.) and a boiling point of 67 °C/13 mmHg (lit.) . It has a density of 0.86 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1. Synthesis of Cyclic Phosphaharnstoff-Derivatives
tert-Butylbis(trimethylsilyl)phosphane, a related compound to tert-Butyl trimethylsilylacetate, is used in the synthesis of cyclic phosphaharnstoff-derivatives. This process involves the reaction with phosgene, leading to the formation of the first cyclic phospha-urea derivative (Appel & Paulen, 1983).
2. Polysilanylpotassium Compounds Synthesis
A method has been developed for the synthesis of tertiary, secondary, and primary polysilylpotassium compounds using potassium tert-butoxide and suitable precursor molecules, including tert-Butyl trimethylsilylacetate. This method offers an alternative to using hazardous mercury compounds (Marschner, 1998).
3. Stereoselective Synthesis in Organic Chemistry
tert-Butyl trimethylsilylacetate is applied in the stereoselective synthesis of various organic compounds, such as (4R)-tert-butyl 3-amino-4-trimethylsilyloxy-2-alkenoates, via the Blaise reaction from (R)-cyanohydrins (Syed, Förster, & Effenberger, 1998).
4. Protection of Hydroxyl Groups
tert-Butyl trimethylsilylacetate and its derivatives have been used for the protection of hydroxyl groups in various organic syntheses. The protection is crucial for stability under different conditions and ease of removal by specific agents (Corey & Venkateswarlu, 1972).
5. Organic Mass Spectrometry
tert-Butyl trimethylsilylacetate derivatives are used in mass spectrometry for the identification and quantification of complex compounds. For example, its derivatives facilitate the identification of anabolic steroids in human urine (Steffenrud, 1996).
Propriétés
IUPAC Name |
tert-butyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHBQWITMXOSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194054 | |
| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl trimethylsilylacetate | |
CAS RN |
41108-81-0 | |
| Record name | 1,1-Dimethylethyl 2-(trimethylsilyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41108-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041108810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41108-81-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl trimethylsilylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



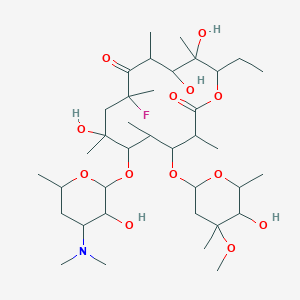
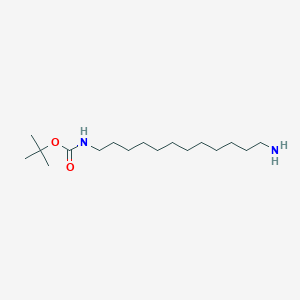
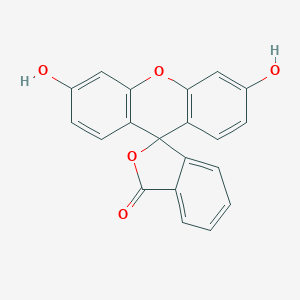
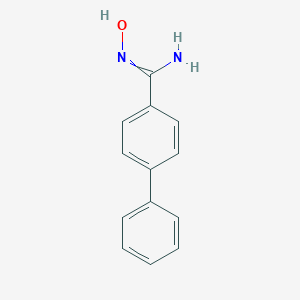
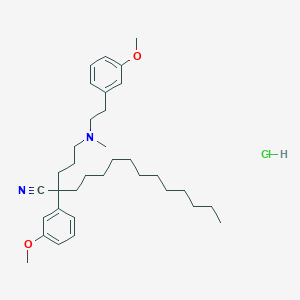
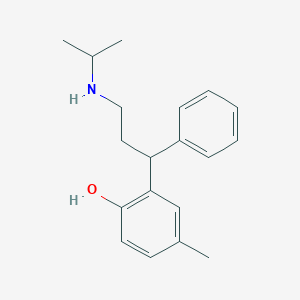
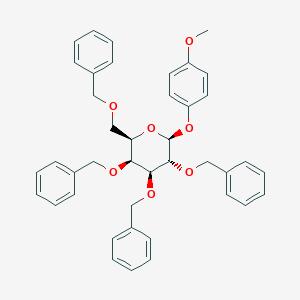
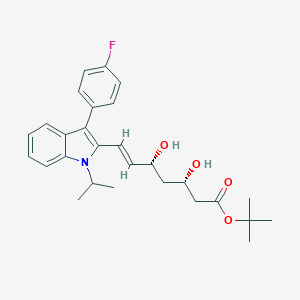
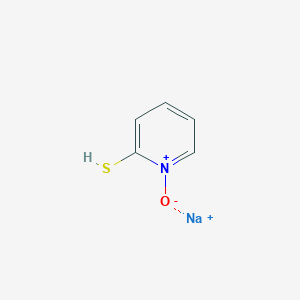
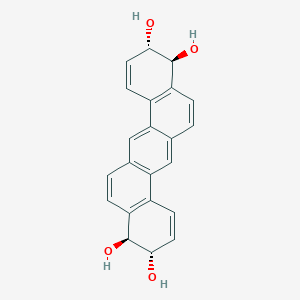
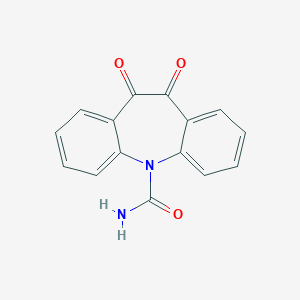
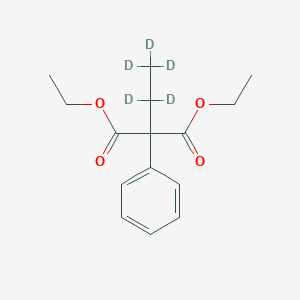
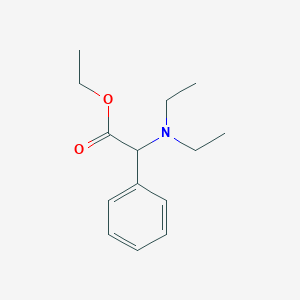
![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)